molecular formula C19H18N4O3 B2871994 1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea CAS No. 1396685-08-7

1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea

Cat. No.: B2871994
CAS No.: 1396685-08-7
M. Wt: 350.378
InChI Key: TWURLDUEEOVUNJ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea (CAS Number: 1396685-08-7) is a synthetic small molecule with a molecular formula of C19H18N4O3 and a molecular weight of 350.37 g/mol . It is a urea derivative featuring a central urea scaffold that links a 4-ethoxyphenyl group to a 2-phenoxypyrimidin-5-yl moiety, a structural motif of significant interest in medicinal chemistry. Compounds with this core structure are frequently investigated for their potential as protein-protein interaction inhibitors. Specifically, research indicates that structurally related pyrimidinyl urea compounds have been designed and patented as potent inhibitors of the menin-MLL protein-protein interaction, a key target in oncology research for certain types of leukemia . This suggests a primary research application in developing novel anti-cancer therapeutics. The compound is supplied with guaranteed high purity for use in biochemical assays, high-throughput screening, and early-stage drug discovery projects. It is intended for in vitro research applications only. 1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea is strictly for research use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-2-25-16-10-8-14(9-11-16)22-18(24)23-15-12-20-19(21-13-15)26-17-6-4-3-5-7-17/h3-13H,2H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWURLDUEEOVUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyaniline, undergoes a reaction with an appropriate reagent to introduce the ethoxy group.

    Synthesis of the Phenoxypyrimidinyl Intermediate: 2-chloropyrimidine is reacted with phenol to form the phenoxypyrimidinyl intermediate.

    Coupling Reaction: The two intermediates are then coupled using a urea-forming reagent, such as phosgene or carbonyldiimidazole, under controlled conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl ring, using reagents such as sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The 4-ethoxyphenyl group in the target compound contrasts with the 2-ethylphenyl group in its positional isomer (CAS 1396581-12-6, ). Ethoxy groups typically increase lipophilicity compared to alkyl chains, which may enhance tissue penetration but reduce aqueous solubility. In compound 1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (), halogen and methoxy substitutions on the pyridine ring correlate with glucokinase activation, suggesting that electron-withdrawing groups (e.g., Cl, F) and hydrogen-bonding motifs (methoxy) are critical for enzymatic interactions.

Heterocyclic Core Variations: The target compound’s pyrimidine core differs from the pyridine ring in ’s analogues. The pyrrolidinone moiety in 1-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea () introduces conformational rigidity, which may restrict rotational freedom compared to the flexible phenoxy group in the target compound.

Urea Linker Modifications :

  • Methylation of the urea nitrogen (e.g., 3-methylurea in ) reduces hydrogen-bonding capacity, which could diminish target affinity but improve metabolic stability.

Pharmacological and Physicochemical Implications

  • Lipophilicity : The 4-ethoxyphenyl group likely confers higher logP values compared to methoxy or halogenated analogues, impacting blood-brain barrier penetration or cytochrome P450 interactions.
  • Target Selectivity: The phenoxypyrimidine moiety may mimic adenine in ATP-binding pockets, a feature exploited in kinase inhibitors. However, this requires experimental validation.
  • Synthetic Accessibility : The absence of stereocenters in the target compound (unlike ’s chiral pyrrolidine derivative) simplifies synthesis and scalability .

Biological Activity

1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea is a synthetic organic compound characterized by its unique urea linkage and phenyl substitutions. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment.

Chemical Structure and Properties

The compound is defined by the following chemical structure:

  • Molecular Formula : C18H18N4O3
  • Molecular Weight : 342.36 g/mol
  • CAS Number : 1396815-87-4

Structural Features

FeatureDescription
Urea LinkageConnects the phenyl and pyrimidinyl groups
Ethoxy GroupEnhances lipophilicity and solubility
PhenoxypyrimidinylImparts specific biological activity

The biological activity of 1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking their catalytic functions.
  • Receptor Modulation : It interacts with cellular receptors, influencing signaling pathways and cellular responses.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating apoptotic pathways.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Anticancer Activity : Studies have shown that it can inhibit the proliferation of various cancer cell lines, demonstrating selective cytotoxicity.
  • Antimicrobial Properties : Preliminary data suggest that it exhibits activity against certain bacterial strains.
  • Antiviral Effects : Investigations are ongoing into its potential as an antiviral agent.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of 1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea on human breast cancer cells (MCF-7). The results indicated:

  • IC50 Value : 12 µM
  • Mechanism : Induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial activity against Staphylococcus aureus. The findings included:

Test OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL

Research Findings Summary

Recent research has highlighted various aspects of the biological activity of this compound, including:

  • Cytotoxicity Profiles : Demonstrated selective toxicity towards cancer cells while sparing normal cells.
  • Synergistic Effects : When combined with existing chemotherapeutic agents, enhanced efficacy was observed.

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